

## What is Etomidate-d5 and its chemical structure

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## An In-depth Technical Guide to Etomidate-d5

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive overview of **Etomidate-d5**, including its chemical properties, structure, synthesis, and analytical applications.

#### Introduction

Etomidate-d5 is the deuterium-labeled analog of etomidate, a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for procedural sedation.[1][2] The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the etomidate molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes Etomidate-d5 an ideal internal standard for bioanalytical methods. [1][3] Its primary application is in pharmacokinetic, metabolic, and toxicological studies where the precise and accurate quantification of etomidate in biological matrices is required.[3][4] By incorporating Etomidate-d5 into a sample, variations in sample preparation and instrument response can be normalized, significantly improving the reliability of quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3][5]

# Chemical Identity and Physicochemical Properties

**Etomidate-d5** shares a core structure with its parent compound but is distinguished by the isotopic labeling on its phenyl group. Its chemical and physical properties are summarized below.



### **Chemical Structure**

The structure of **Etomidate-d5** features an imidazole ring, an ethyl ester group, and a chiral center, with five deuterium atoms substituting the hydrogens on the terminal phenyl ring.

Caption: Chemical structure of Etomidate-d5.

## **Data Presentation: Chemical and Physical Properties**

All relevant quantitative and qualitative data for **Etomidate-d5** are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value	Reference
IUPAC Name	ethyl (R)-1-(1-(phenyl- d5)ethyl)-1H-imidazole-5- carboxylate	[3][6]
Synonyms	(+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5, Amidate-D5	[1][7]
CAS Number	3046414-03-0	[1][4]
Molecular Formula	C14H11D5N2O2	[1][4][6][7][8]
InChI Key	NPUKDXXFDDZOKR- IYMQPUKBSA-N	[1][4]

| SMILES | O=C(OCC)C1=CN=CN1--INVALID-LINK--C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] |[1] |

Table 2: Physicochemical Data



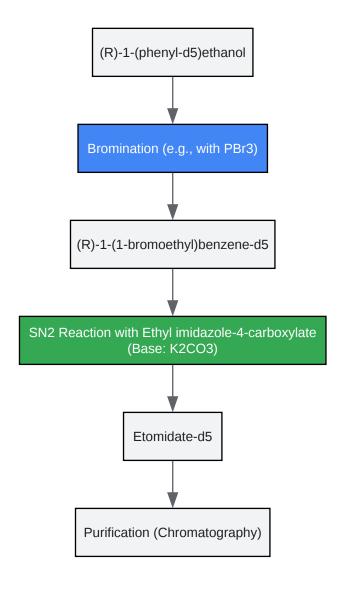
Property	Value	Reference
Molecular Weight	249.32 g/mol	[6][7][8]
Exact Mass	249.1526 Da	[4]
Appearance	Colorless Oil / Neat Liquid	[1][6]
Purity	≥99% deuterated forms (d1-d5)	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	[1]

| Storage | Short term: 0-4°C; Long term: -20°C |[4] |

# Experimental Protocols General Synthetic Pathway

The synthesis of **Etomidate-d5** is not extensively detailed in public literature, but it follows the established routes for unlabeled etomidate, substituting a key starting material with its deuterated counterpart. A plausible route starts from (R)-1-(phenyl-d5)ethanol.[9]





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Caption: Plausible synthetic workflow for **Etomidate-d5**.

#### Methodology:

- Bromination: The hydroxyl group of (R)-1-(phenyl-d5)ethanol is converted to a good leaving group, typically by reacting with an agent like phosphorus tribromide (PBr₃) to yield (R)-1-(1-bromoethyl)benzene-d5.
- Nucleophilic Substitution: The resulting deuterated bromide undergoes an S<sub>n</sub>2 reaction with ethyl imidazole-4-carboxylate. A weak base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), is used to facilitate the reaction, affording the crude **Etomidate-d5** product.[9]

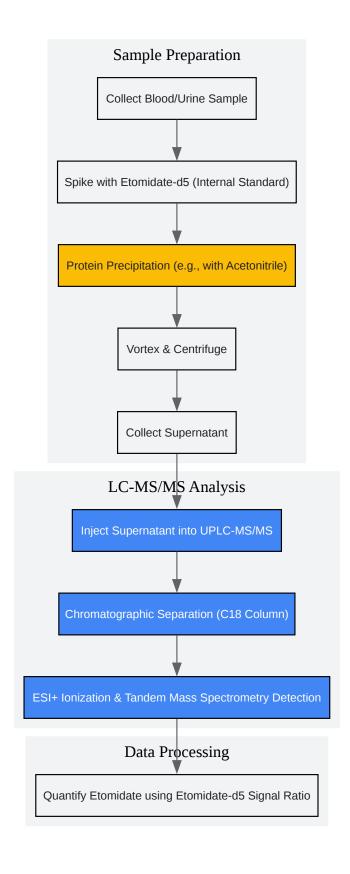


• Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the final high-purity **Etomidate-d5**.

# Bioanalytical Quantification of Etomidate using Etomidate-d5

**Etomidate-d5** is the preferred internal standard for the quantification of etomidate in biological fluids via LC-MS/MS.





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Caption: Experimental workflow for etomidate quantification.



Detailed Protocol (UPLC-MS/MS): This protocol is a composite based on published methods for the analysis of etomidate in blood and urine.[10][11]

- Sample Preparation:
  - To a 100 μL aliquot of the biological sample (e.g., blood, urine), add a known concentration of Etomidate-d5 solution as the internal standard.
  - Add acetonitrile to precipitate proteins.[11]
  - Vortex the mixture thoroughly and then centrifuge to pellet the precipitated solids.
  - Transfer the resulting supernatant for analysis.
- Chromatographic and Mass Spectrometric Conditions: The parameters are summarized in the table below.

Table 3: LC-MS/MS Method Parameters

Parameter	Setting	Reference
Chromatography		
System	Ultra-High Performance Liquid Chromatography (UPLC)	[11]
Column	C18 reversed-phase column	[11]
Mobile Phase	Gradient elution with acetonitrile and 5 mmol/L ammonium acetate	[11]
Flow Rate	~1.0 mL/min	[12]
Column Temperature	30 °C	[10]
Mass Spectrometry		
Ionization Mode	Electrospray Ionization, Positive (ESI+)	[11]



| Detection | Tandem Mass Spectrometry (MS/MS) |[10] |

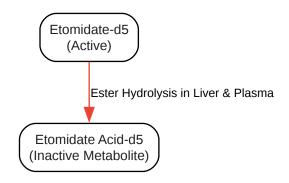
Table 4: Method Performance Data

Analyte	Matrix	LLOQ (ng/mL)	Linearity Range (ng/mL)	Reference
Etomidate	Blood	2.5	N/A	[11]
Etomidate Acid	Blood	7.5	N/A	[11]
Etomidate	Urine	0.4	0.4 - 120.0	[10]

| Etomidate Acid | Urine | 1.0 | 1.0 - 300.0 |[10] |

#### Metabolism

Etomidate is rapidly metabolized in the liver and plasma via ester hydrolysis to its primary and pharmacologically inactive metabolite, etomidate acid.[10] **Etomidate-d5** undergoes the same metabolic transformation, yielding etomidate acid-d5. The internal standard for the metabolite, etomidate acid-d5, can be synthesized by the alkaline hydrolysis of **Etomidate-d5**.[11]



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Caption: Primary metabolic pathway of **Etomidate-d5**.

## **Conclusion**

**Etomidate-d5** is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard provides the necessary accuracy and precision for



the quantification of etomidate in complex biological matrices. The well-defined chemical properties, established analytical workflows, and understood metabolic fate of **Etomidate-d5** make it a reliable and critical component in the development and monitoring of etomidate-related therapies and in forensic analysis.

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